Cas no 83143-57-1 (3-Amino-2,6-difluorobenzoic acid)

3-Amino-2,6-difluorobenzoic acid structure
83143-57-1 structure
Product Name:3-Amino-2,6-difluorobenzoic acid
CAS-nummer:83143-57-1
MF:C64H106N8O41
MW:1643.55546236038
CID:708736
Update Time:2024-01-23

3-Amino-2,6-difluorobenzoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • N-Acetylchitooctaose
    • N-Acetylchitooctaose Discontinued
    • N,N',N'',N''',N'''',N''''',N'''''',N'''''' OCTACETYLCHITOOCTAOSE
    • N-Acetylchitooctaose Discontinued
    • OCTA-N-ACETYLCHITOOCTAOSE
    • 4)-2-(acetylamino)-2-deoxy-
    • 4)-O-2-(
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 3-Amino-2,6-difluorobenzoic acid
    • PubChem8200
    • Benzoic acid, 3-amino-2,6-difluoro-
    • WT054
    • BCP09288
    • CL8061
    • SBB052728
    • AM62560
    • AS04400
    • CM12378
    • LF10762
    • LS10203
    • VZ26251
    • SY046541
    • AB0031417
    • BB 0257438
    • X4507
    • 141A111
    • O-2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose (ACI)
    • Inchi: 1S/C64H106N8O41/c1-18(82)65-26(9-73)42(91)51(27(90)10-74)107-59-36(67-20(3)84)45(94)53(29(12-76)101-59)109-61-38(69-22(5)86)47(96)55(31(14-78)103-61)111-63-40(71-24(7)88)49(98)57(33(16-80)105-63)113-64-41(72-25(8)89)50(99)56(34(17-81)106-64)112-62-39(70-23(6)87)48(97)54(32(15-79)104-62)110-60-37(68-21(4)85)46(95)52(30(13-77)102-60)108-58-35(66-19(2)83)44(93)43(92)28(11-75)100-58/h9,26-64,74-81,90-99H,10-17H2,1-8H3,(H,65,82)(H,66,83)(H,67,84)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,89)/t26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-/m0/s1
    • InChI-sleutel: XAXRGODYJZBICA-XEQPMRAWSA-N
    • LACHT: O([C@H]1[C@H](O)[C@@H](NC(=O)C)[C@H](O[C@H]2[C@H](O)[C@@H](NC(=O)C)[C@H](O[C@H]([C@H](O)CO)[C@H](O)[C@H](C=O)NC(=O)C)O[C@@H]2CO)O[C@@H]1CO)[C@@H]1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@@H](O[C@@H]3O[C@H](CO)[C@@H](O[C@@H]4O[C@H](CO)[C@@H](O[C@@H]5O[C@H](CO)[C@@H](O)[C@H](O)[C@H]5NC(=O)C)[C@H](O)[C@H]4NC(=O)C)[C@H](O)[C@H]3NC(=O)C)[C@H](O)[C@H]2NC(=O)C)[C@H](O)[C@H]1NC(=O)C

Berekende eigenschappen

  • Exacte massa: 1642.646
  • Monoisotopische massa: 1642.646
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 188
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 39
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1
  • Topologisch pooloppervlak: 63.3

3-Amino-2,6-difluorobenzoic acid Beveiligingsinformatie

  • WGK Duitsland:3
  • Opslagvoorwaarde:−20°C
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.